![molecular formula C29H35FN4O2 B2749464 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide CAS No. 946365-38-4](/img/structure/B2749464.png)

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

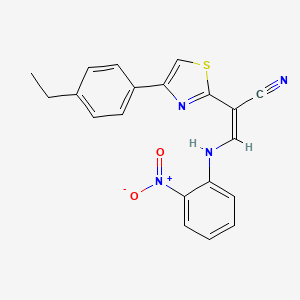

This compound is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The compound also contains a dimethylamino group and a fluorophenyl group, both of which can have significant impacts on the compound’s reactivity and biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their functionalization with the appropriate groups. The exact synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, while the phenyl groups are six-membered carbon rings. The presence of the fluorine atom could also significantly affect the compound’s electronic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The piperazine ring is known to participate in a variety of reactions, including alkylation and acylation. The dimethylamino group can act as a nucleophile in reactions with electrophiles, while the fluorophenyl group can undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the piperazine ring could improve its solubility in water, while the fluorophenyl group could increase its lipophilicity. The compound’s reactivity and stability would also be affected by the various functional groups present .Scientific Research Applications

Radiolabeled Ligands for PET Imaging

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide derivatives, such as [18F]p-MPPF, have been utilized as radiolabeled antagonists for studying 5-HT1A receptors with positron emission tomography (PET) imaging. This application is significant for researching the serotonergic neurotransmission in both animal models and humans, aiding in the understanding of psychiatric and neurological disorders (Plenevaux et al., 2000).

Dopamine Receptor Ligands

Derivatives of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide have been explored for their affinity and selectivity towards dopamine D(3) receptors. This research has implications for developing new therapeutic agents for disorders related to the dopaminergic system, such as schizophrenia and Parkinson's disease (Leopoldo et al., 2002).

Antiallergy Activity

N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, including those related to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide, have been synthesized and evaluated for antiallergy activity. This research offers potential pathways for developing new antiallergic drugs (Walsh et al., 1990).

Anti-Cancer Activity

O-Arylated diazeniumdiolates, with structural similarities to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide, have shown broad-spectrum anti-cancer activity. These compounds activate for anti-cancer effects through various pathways, highlighting the potential for novel cancer therapeutics (Keefer, 2010).

Gastrointestinal Prokinetic Activity

N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally related to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide, have been investigated for their gastrointestinal prokinetic and antiemetic activities. This research is crucial for developing new treatments for gastrointestinal motility disorders (Sakaguchi et al., 1992).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Compounds containing a piperazine ring can be irritants and may have toxic effects if ingested or inhaled. The presence of the fluorine atom could also make the compound more reactive and potentially hazardous .

Future Directions

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35FN4O2/c1-4-36-27-15-7-23(8-16-27)29(35)31-21-28(22-5-11-25(12-6-22)32(2)3)34-19-17-33(18-20-34)26-13-9-24(30)10-14-26/h5-16,28H,4,17-21H2,1-3H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVXPOBUXJMUAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749383.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2749384.png)

![2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide](/img/structure/B2749389.png)

![8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2749390.png)

![Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2749399.png)